N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide
Description
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 7 and a pentanamide moiety at position 2. This scaffold is notable for its structural resemblance to bioactive molecules, particularly in analgesic and anti-inflammatory research . The compound’s molecular formula is C₁₇H₂₁N₃O₂, with a calculated average mass of 299.37 g/mol. Its synthesis typically involves coupling reactions between pyrido[1,2-a]pyrimidinone precursors and activated pentanoic acid derivatives under reflux conditions .
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-6-13(19)17-14-11(3)16-12-8-7-10(2)9-18(12)15(14)20/h7-9H,4-6H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJWLZAIVAUWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Various electrophilic and nucleophilic addition reactions can be performed using appropriate reagents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide has shown potential biological activities, such as antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound's biological activities make it a candidate for drug development. It can be used in the treatment of various diseases, including infections and cancer.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of other chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidinone core is a versatile pharmacophore. Below is a detailed comparison of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The pentanamide substituent in the target compound introduces a flexible aliphatic chain, which may enhance membrane permeability compared to aromatic analogs like iodobenzamides .
Physicochemical Properties :
- Iodobenzamide derivatives () show higher molecular weights (~419 g/mol) due to the iodine atom, which increases hydrophobicity but may reduce oral bioavailability .
- The diethylsulfamoyl benzamide () demonstrates improved aqueous solubility, attributed to the polar sulfonamide group, making it a candidate for parenteral formulations .
Bioisosterism Insights: Studies on N-benzyl carboxamides () revealed bioisosterism between the pyrido[1,2-a]pyrimidinone core and 4-hydroxyquinolin-2-one scaffolds. This suggests that substituent positioning (e.g., pentanamide vs. benzyl) may modulate activity without altering the core’s pharmacodynamic profile .
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.28 g/mol. The compound features a pyrido[1,2-a]pyrimidine core structure that is known for various biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrido[1,2-a]pyrimidine have shown promising results in inhibiting the growth of human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-549 | 22.09 |
| Compound B | MCF-7 | 6.40 ± 0.26 |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy and mechanism of action against specific cancer types .
Antioxidant Activity
In vitro studies have demonstrated that compounds with a pyrido[1,2-a]pyrimidine structure can exhibit antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this property. Compounds similar to this compound have shown significant scavenging effects on free radicals, indicating potential for therapeutic applications in oxidative stress-related diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Research suggests that such compounds can modulate pathways involved in cell proliferation and apoptosis through inhibition of kinases such as PI3K and Akt .
Case Studies
- Cytotoxicity Assay : A recent study synthesized several pyrido[1,2-a]pyrimidine derivatives and tested their cytotoxicity using MTT assays on A-549 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed potential interactions that could explain the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
